molecular formula C6H13NS B1376766 [1-(Methylsulfanyl)cyclobutyl]methanamine CAS No. 1487438-51-6

[1-(Methylsulfanyl)cyclobutyl]methanamine

Cat. No.: B1376766
CAS No.: 1487438-51-6
M. Wt: 131.24 g/mol
InChI Key: BDTNHBMDTCXNFS-UHFFFAOYSA-N
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Description

[1-(Methylsulfanyl)cyclobutyl]methanamine (CAS: Not explicitly provided; structurally related to CID 165625814 ) is a cyclobutane derivative featuring a methylsulfanyl (SMe) group and a methanamine substituent. Its molecular formula is C₇H₁₅NS, with a SMILES string of CSCC1(CCC1)CN, indicating a cyclobutane ring substituted with a methylsulfanylmethyl group and a primary amine . The compound is typically synthesized via reductive amination or coupling reactions involving cyclobutane precursors . Its hydrochloride salt form enhances solubility for pharmaceutical applications .

Properties

IUPAC Name

(1-methylsulfanylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNHBMDTCXNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfanyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiol and cyclobutylmethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Methylsulfanyl)cyclobutyl]methanamine can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated cyclobutylmethanamine.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(Methylsulfanyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Methylsulfanyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-(Methylsulfanyl)cyclobutyl]methanamine with structurally related cyclobutylmethanamine derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound Methylsulfanylmethyl C₇H₁₅NS 145.27 Moderate lipophilicity (thioether group); potential for hydrophobic interactions. Intermediate in medicinal chemistry (e.g., p97 ATPase inhibitors) .
1-[1-(4-Chlorophenyl)cyclobutyl]methanamine 4-Chlorophenyl C₁₁H₁₃ClN 194.68 Increased aromaticity and electronegativity; higher molecular weight. Marketed for pharmaceutical research; exhibits growth in production capacity .
1-[1-(2-Methoxyphenyl)cyclobutyl]methanamine 2-Methoxyphenyl C₁₂H₁₇NO 191.27 Electron-donating methoxy group enhances π-π interactions; improved solubility. Used in ligand design for receptor binding studies .
[1-(Propan-2-yloxy)cyclobutyl]methanamine Isopropoxy C₈H₁₇NO 143.23 Oxygen ether improves solubility; steric bulk may limit membrane permeability. Explored in agrochemical and drug synthesis .
1-[1-(3-Chlorophenyl)cyclobutyl]methanamine 3-Chlorophenyl C₁₁H₁₃ClN 194.68 Meta-substituted chlorine alters electronic/steric effects vs. para-substituted. Research focus on structural analogs for SAR studies .
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine 4-Methylpiperazinyl C₁₀H₂₁N₃ 183.30 Bulky heterocyclic substituent; enhances binding to ATPases or kinases. Key intermediate in p97 inhibitor synthesis .

Key Structural and Functional Differences:

Substituent Effects :

  • Methylsulfanyl : Imparts moderate lipophilicity and metabolic stability (resistant to oxidation compared to thiols) .
  • Chlorophenyl/Methoxyphenyl : Aromatic rings enhance π-π stacking and dipole interactions; chlorine increases electronegativity, while methoxy improves solubility .
  • Isopropoxy : Oxygen atom facilitates hydrogen bonding but adds steric hindrance .

Physicochemical Properties :

  • The methylsulfanyl derivative (C₇H₁₅NS ) has lower polarity than oxygen-containing analogs (e.g., isopropoxy derivative) but higher than chlorophenyl derivatives.
  • Hydrochloride salt forms (e.g., CID 165625814) improve aqueous solubility for biological testing .

Synthetic Routes :

  • Reductive amination is common for cyclobutylmethanamine derivatives .
  • Bulky substituents (e.g., piperazinyl) require multi-step coupling reactions .

Biological Relevance :

  • Methylsulfanyl and piperazinyl derivatives are intermediates in ATPase inhibitors, suggesting roles in cancer therapy .
  • Chlorophenyl derivatives are commercially prioritized due to their versatility in drug discovery .

Biological Activity

Overview

[1-(Methylsulfanyl)cyclobutyl]methanamine, with the chemical formula C6H13NS, is a compound characterized by a cyclobutyl ring substituted with a methylsulfanyl group and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.

The synthesis of this compound typically involves the reaction of cyclobutylmethanamine with methylsulfanyl reagents. Common methods include the use of methylthiol in the presence of bases such as sodium hydride, conducted under inert atmospheres like nitrogen or argon at controlled temperatures. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that may exhibit different biological activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, thereby modulating signal transduction pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Neurological Effects : Given its structure, it may influence neurological pathways and could be investigated for potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound's interaction with various enzymes could lead to significant biological effects, including modulation of metabolic pathways.

Neurological Applications

Research on similar compounds has indicated potential benefits in neurological contexts. For instance, compounds with similar amine functionalities have been shown to exhibit neuroprotective effects in vitro. This suggests that this compound could be explored for its neuroprotective capabilities in future studies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructure TypeNotable Activity
[1-(Methylsulfanyl)cyclopropyl]methanamineCyclopropylModerate antimicrobial
[1-(Methylsulfanyl)cyclopentyl]methanamineCyclopentylNeuroactive properties
[1-(Methylsulfanyl)cyclohexyl]methanamineCyclohexylAntidepressant-like effects

This table illustrates that while all these compounds share a common methylsulfanyl group, their varying ring sizes influence their reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylsulfanyl)cyclobutyl]methanamine
Reactant of Route 2
[1-(Methylsulfanyl)cyclobutyl]methanamine

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